6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells. The compound’s thiol group may also play a role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another derivative with potential therapeutic applications.
1H-Pyrazolo[3,4-B]pyridine: Known for its anticancer properties.
Uniqueness
6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol stands out due to its unique combination of an ethyl group and a thiol group, which may enhance its biological activity and specificity. Its ability to inhibit CDKs and other enzymes makes it a promising candidate for drug development .
Properties
Molecular Formula |
C13H12N4S |
---|---|
Molecular Weight |
256.33 g/mol |
IUPAC Name |
6-ethyl-1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C13H12N4S/c1-2-11-15-12-10(13(18)16-11)8-14-17(12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16,18) |
InChI Key |
KCUGIUXPEKNNLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=S)C2=C(N1)N(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.